2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, which are structurally similar to the compound , have been utilized in synthesizing coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Antitumor Activity
- Synthesis and Antitumor Evaluation : Compounds derived from cyanoacetamide, similar to the core structure of the specified compound, have been synthesized and evaluated for antitumor activity. These compounds showed high inhibitory effects against various human cancer cell lines, highlighting their potential as antitumor agents (Shams et al., 2010).
- Anti-Lung Cancer Activity : Fluoro substituted benzo[b]pyran derivatives, structurally related to the compound of interest, have been synthesized and tested against human cancer cell lines. These compounds exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
- Cytotoxic Activity of Pyrimidin-4-yl Derivatives : Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been synthesized and tested for anticancer activity. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : The compound is related to synthesized heterocyclic compounds used in studies focusing on their synthesis and characterization, including NMR and elemental analysis. These compounds are valuable for further biological and chemical research (Havrylyuk et al., 2010).
Antimicrobial and Antioxidant Properties
- Synthesis of Benzoxazinyl Pyrazolone Derivatives : Related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. This highlights the compound's potential application in developing new antimicrobial and antioxidant agents (Sonia et al., 2013).
Future Directions
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-2-4-16(5-3-15)13-24-20(26)14-30-21-22(27)25(9-8-23-21)17-6-7-18-19(12-17)29-11-10-28-18/h2-9,12H,10-11,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDDXIPPIDKTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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